Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: A Technical Guide
Spectroscopic and Synthetic Profile of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of the novel compound 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. Due to the limited availability of direct experimental spectra in published literature, this guide presents a combination of a detailed, established synthetic protocol and predicted spectroscopic data based on the analysis of closely related analogues. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar molecules.
Synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde
The synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is readily achieved via the Paal-Knorr pyrrole synthesis. This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-aminobenzaldehyde.
Caption: Synthetic pathway for 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.
Experimental Protocol: Paal-Knorr Synthesis
This protocol outlines the synthesis of the title compound.
Materials:
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4-Aminobenzaldehyde
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Acetonylacetone (Hexane-2,5-dione)
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Glacial Acetic Acid (Catalyst)
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Ethanol (Solvent)
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Deionized Water
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Ethyl acetate
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Brine solution
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Anhydrous Magnesium Sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) in ethanol.
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To this solution, add acetonylacetone (1.0 eq) followed by a catalytic amount of glacial acetic acid.
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The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
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The resulting crude residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine solution.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. These predictions are based on the known spectral properties of analogous compounds, including N-aryl-2,5-dimethylpyrroles and various substituted benzaldehydes.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~7.9 - 8.0 | d | 2H | Aromatic protons (ortho to CHO) |
| ~7.4 - 7.5 | d | 2H | Aromatic protons (ortho to pyrrole) |
| ~5.9 - 6.0 | s | 2H | Pyrrole protons (C3-H, C4-H) |
| ~2.1 - 2.2 | s | 6H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbonyl carbon (-CHO) |
| ~145 | Aromatic carbon (ipso-pyrrole) |
| ~136 | Aromatic carbon (ipso-CHO) |
| ~131 | Aromatic carbons (ortho to CHO) |
| ~129 | Pyrrole carbons (C2, C5) |
| ~125 | Aromatic carbons (ortho to pyrrole) |
| ~107 | Pyrrole carbons (C3, C4) |
| ~13 | Methyl carbons (-CH₃) |
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1700-1680 | Strong | Aldehyde C=O stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1400-1350 | Medium | C-H bend (methyl groups) |
| ~1300-1200 | Medium | C-N stretch |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 199 | High | Molecular ion [M]⁺ |
| 198 | High | [M-H]⁺ |
| 170 | Medium | [M-CHO]⁺ |
| 154 | Medium | [M-CHO-CH₃]⁺ |
| 94 | Medium | [C₆H₅N]⁺ (Pyrrole fragment) |
| 77 | Low | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols for Spectroscopic Analysis
The following are detailed protocols for the acquisition of NMR, IR, and MS data.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
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500 MHz NMR Spectrometer
Sample Preparation:
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Accurately weigh 5-10 mg of the purified 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Cap the NMR tube and gently invert to ensure homogeneity.
Acquisition Parameters for ¹H NMR:
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Pulse Program: Standard single-pulse sequence (e.g., zg30)
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Acquisition Time: ~4 s
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Spectral Width: 20 ppm
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Temperature: 298 K
Acquisition Parameters for ¹³C NMR:
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Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
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Number of Scans: 1024
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Relaxation Delay: 2.0 s
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Acquisition Time: ~1 s
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Spectral Width: 240 ppm
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Temperature: 298 K
Infrared (IR) Spectroscopy
Instrumentation:
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Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount (~1-2 mg) of the purified solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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Transfer the mixture to a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation:
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Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
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Direct insertion probe or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
Acquisition Parameters:
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Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV
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Source Temperature: 200-250 °C
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Mass Range: m/z 50-500
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Scan Speed: 1 scan/s
This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. The detailed protocols are intended to enable researchers to synthesize and characterize this compound, facilitating further investigation into its potential applications.

